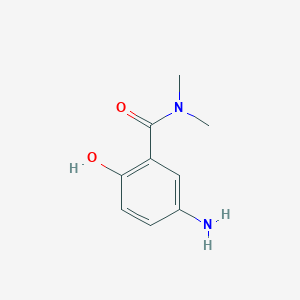

5-Amino-2-hydroxy-N,N-dimethylbenzamide

Description

BenchChem offers high-quality 5-Amino-2-hydroxy-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-hydroxy-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCKXADBLINSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679018 | |

| Record name | 5-Amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862853-55-2 | |

| Record name | 5-Amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-hydroxy-N,N-dimethylbenzamide chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Amino-2-hydroxy-N,N-dimethylbenzamide .

CAS Registry Number: 862853-55-2

Molecular Formula: C

Executive Summary

5-Amino-2-hydroxy-N,N-dimethylbenzamide is a bifunctional aromatic scaffold utilized primarily as a pharmacophore building block in medicinal chemistry. Structurally, it combines the redox-active core of p-aminophenol with the solubility-enhancing properties of a dimethylbenzamide. Its "ortho-hydroxy benzamide" motif creates a pseudo-six-membered ring via intramolecular hydrogen bonding, significantly influencing its lipophilicity and receptor binding affinity. This guide analyzes its physicochemical profile, synthetic pathways, and functional group reactivity for applications in drug discovery and proteomics.

Molecular Architecture & Physicochemical Profile[1][2][3]

Structural Dynamics

The molecule features three distinct functional domains:

-

Electron-Rich Aniline (C5): A primary amine acting as a nucleophilic "warhead" for scaffold elongation.

-

Phenolic Hydroxyl (C2): Provides hydrogen bond donor capability and serves as a site for metabolic conjugation (glucuronidation).

-

Dimethylamide (C1): A steric and electronic modulator that prevents planar stacking and improves solubility compared to the parent primary amide.

Key Feature: Intramolecular Hydrogen Bonding The proximity of the C2-hydroxyl group to the carbonyl oxygen of the amide induces a strong intramolecular hydrogen bond (S(6) ring motif).[1] This "locks" the conformation, reducing the entropic penalty upon binding to biological targets and masking the polarity of the hydroxyl group, which enhances membrane permeability (LogP).

Physicochemical Data Table

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Sigma-Aldrich [1] |

| Melting Point | >140 °C (Predicted) | Est.[2] based on 5-ASA analogs |

| pKa (Phenol) | ~8.5 | Acidic due to amide EWG |

| pKa (Aniline) | ~3.8 | Lowered by conjugation |

| LogP (Octanol/Water) | 0.8 – 1.2 (Predicted) | Modulated by intramolecular H-bond |

| Solubility | DMSO, Methanol, dilute aqueous acid | Poor in neutral water |

| H-Bond Donors | 2 (Phenol -OH, Aniline -NH | |

| H-Bond Acceptors | 3 (Amide O, Amide N, Phenol O) |

Synthetic Pathways & Manufacturing

The synthesis of 5-Amino-2-hydroxy-N,N-dimethylbenzamide typically proceeds via a Nitration-Amidation-Reduction sequence starting from salicylic acid derivatives. The most robust pathway avoids the handling of unstable acid chlorides by using coupling agents.

Diagram 1: Retrosynthetic Analysis & Forward Pathway

Caption: Synthesis proceeds from 5-nitrosalicylic acid via amidation followed by selective nitro reduction.

Detailed Protocol: Nitro Reduction (Step 3)

Note: This protocol assumes the isolation of the nitro-precursor (2-hydroxy-N,N-dimethyl-5-nitrobenzamide).

Reagents:

-

Precursor: 2-Hydroxy-N,N-dimethyl-5-nitrobenzamide (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source: H

gas (balloon pressure)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of the nitro-precursor in 50 mL of anhydrous methanol.

-

Inerting: Purge the vessel with nitrogen gas for 5 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under nitrogen flow. Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Evacuate the nitrogen and backfill with hydrogen gas (repeat 3x). Stir vigorously at room temperature (25 °C) under H

balloon pressure for 4-6 hours. -

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (fluorescent under UV).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield the target amine as an off-white to beige solid.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Reactivity & Functional Group Transformations[6]

The molecule's versatility lies in its "warheads." The aniline nitrogen is the primary site for derivatization, while the phenol allows for bioisosteric modifications.

Diagram 2: Reactivity Map

Caption: The aniline group is the primary nucleophile; the phenol requires basic conditions for alkylation.

Critical Reactivity Insights

-

Chemoselectivity: Under neutral conditions, the aniline amine is significantly more nucleophilic than the phenol oxygen. Acylation can be performed selectively on the nitrogen without protecting the phenol.

-

Oxidation Sensitivity: Like all p-aminophenol derivatives, this compound is susceptible to air oxidation, forming quinone imines (darkening of the solid). Store under inert atmosphere (Argon/Nitrogen) at -20 °C for long-term stability.

-

Sandmeyer Potential: The amino group can be converted to a diazonium salt, allowing for the introduction of halogens (Cl, Br, I) or cyano groups at the C5 position, a common tactic to explore Structure-Activity Relationships (SAR).

Handling, Stability & Safety

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability

-

Hygroscopicity: Mildly hygroscopic.

-

Light Sensitivity: Protect from light to prevent photo-oxidation of the aniline moiety.

-

Shelf Life: 24 months if stored properly (desiccated, <4 °C).

References

-

PubChem. (2025).[4][2][3] N,N-Dimethylbenzamide Compound Summary (Structural Analog). National Library of Medicine. Retrieved from [Link]

-

Raza, A. R., et al. (2009).[1][5] 2-Hydroxy-5-nitrobenzamide.[1][3] Acta Crystallographica Section E. (Precursor Synthesis & Structure). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,N-ジメチルベンズアミド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Hydroxy-5-nitrobenzamide | C7H6N2O4 | CID 12325176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-5-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for 5-Amino-2-hydroxy-N,N-dimethylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The presented methodology is grounded in established chemical principles and supported by literature-derived protocols, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 5-Amino-2-hydroxy-N,N-dimethylbenzamide

5-Amino-2-hydroxy-N,N-dimethylbenzamide is a substituted benzamide derivative that serves as a versatile building block in medicinal chemistry. Its unique arrangement of amino, hydroxyl, and N,N-dimethylamido functional groups on a benzene ring provides multiple points for molecular elaboration, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. The strategic placement of these functionalities allows for the exploration of diverse chemical space in drug discovery programs.

Strategic Synthesis Pathway: A Three-Step Approach

A direct synthesis of 5-Amino-2-hydroxy-N,N-dimethylbenzamide from 5-aminosalicylic acid presents significant challenges due to the presence of three reactive functional groups: a primary amine, a phenolic hydroxyl, and a carboxylic acid. Selective amidation of the carboxylic acid in the presence of the nucleophilic amino and hydroxyl groups is difficult to achieve without competing side reactions.

Therefore, a more strategic and controllable three-step synthesis is proposed, commencing from the readily available starting material, salicylic acid. This pathway involves:

-

Electrophilic Nitration: Introduction of a nitro group at the 5-position of the salicylic acid ring. This deactivates the ring towards further electrophilic substitution and serves as a precursor to the target amino group.

-

Amide Formation: Conversion of the carboxylic acid functionality of 5-nitrosalicylic acid into the desired N,N-dimethylamide.

-

Nitro Group Reduction: Reduction of the nitro group to the primary amine to yield the final product.

This approach offers superior control over the chemical transformations and generally results in higher overall yields and purity of the final product.

Caption: Proposed three-step synthesis pathway for 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

Part 1: Nitration of Salicylic Acid to 5-Nitrosalicylic Acid

The initial step involves the electrophilic aromatic substitution of salicylic acid to introduce a nitro group at the 5-position. The hydroxyl and carboxyl groups are ortho, para-directing and meta-directing, respectively. The hydroxyl group is a more powerful activating group, leading to substitution primarily at the positions ortho and para to it. Steric hindrance from the adjacent carboxyl group disfavors substitution at the 3-position, making the 5-position the most favorable site for nitration.

Experimental Protocol: Nitration

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Salicylic Acid | 138.12 | 13.8 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 7.5 mL | ~0.12 |

| Ice | - | 200 g | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 13.8 g (0.1 mol) of salicylic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to the dropping funnel.

-

Add the nitric acid dropwise to the salicylic acid solution over a period of 30-40 minutes, maintaining the reaction temperature between 0-5 °C.[1][2]

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The precipitated yellow solid, 5-nitrosalicylic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 60-70 °C.

Expected Yield: ~85-90%

Expert Insight: The slow, dropwise addition of nitric acid at low temperatures is critical to control the exothermic reaction and prevent the formation of dinitrated byproducts. The use of concentrated sulfuric acid as a solvent and catalyst promotes the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.

Part 2: Amidation of 5-Nitrosalicylic Acid

The second step is the conversion of the carboxylic acid group of 5-nitrosalicylic acid to an N,N-dimethylamide. This transformation requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents. Thionyl chloride (SOCl₂) is an effective and economical choice for converting the carboxylic acid to an acyl chloride, which then readily reacts with dimethylamine. While direct amidation without protection of the phenolic hydroxyl group is often successful, in some cases, protection may be necessary to prevent O-acylation. For this guide, we will proceed with the direct amidation, which is generally high-yielding for this substrate.

Experimental Protocol: Amidation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Nitrosalicylic Acid | 183.12 | 18.3 g | 0.1 |

| Thionyl Chloride (SOCl₂) | 118.97 | 11 mL (18.1 g) | 0.15 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Dimethylamine (40% aq. solution) | 45.08 | 28.2 mL | 0.25 |

| Sodium Bicarbonate (sat. aq. sol.) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 18.3 g (0.1 mol) of 5-nitrosalicylic acid in 100 mL of dichloromethane.

-

Slowly add 11 mL (0.15 mol) of thionyl chloride to the suspension.

-

Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

-

Cool the reaction mixture to room temperature and slowly add it to a beaker containing a stirred solution of 28.2 mL of 40% aqueous dimethylamine solution cooled in an ice bath.

-

Stir the resulting mixture vigorously for 1 hour at room temperature.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol/water to obtain pure 2-hydroxy-5-nitro-N,N-dimethylbenzamide as a yellow solid.

Expected Yield: ~80-85%

Expert Insight: The formation of the acyl chloride is a key step that significantly enhances the reactivity of the carboxyl group towards nucleophilic attack by dimethylamine. The use of an excess of dimethylamine helps to drive the reaction to completion and neutralizes the HCl generated during the reaction.

Part 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 2-hydroxy-5-nitro-N,N-dimethylbenzamide to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Experimental Protocol: Reduction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxy-5-nitro-N,N-dimethylbenzamide | 210.18 | 21.0 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Methanol | 32.04 | 200 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or cylinder | - |

Procedure:

-

In a 500 mL hydrogenation flask, dissolve 21.0 g (0.1 mol) of 2-hydroxy-5-nitro-N,N-dimethylbenzamide in 200 mL of methanol.

-

Carefully add 1.0 g of 10% Pd/C to the solution.

-

Seal the flask and purge it with nitrogen gas, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the Celite pad with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

The crude 5-Amino-2-hydroxy-N,N-dimethylbenzamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a crystalline solid.

Expected Yield: >90%

Expert Insight: Catalytic hydrogenation is a highly selective method for nitro group reduction that typically does not affect other functional groups like the amide and hydroxyl groups under these mild conditions. Ensuring an inert atmosphere before introducing hydrogen is a critical safety measure.

Caption: Simplified overview of the key reaction mechanisms in the synthesis pathway.

Conclusion

The described three-step synthesis pathway provides a reliable and scalable method for the preparation of 5-Amino-2-hydroxy-N,N-dimethylbenzamide. By carefully controlling the reaction conditions at each stage, high yields and purity of the target compound can be achieved. This in-depth guide, with its detailed protocols and expert insights, is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

-

Gang, J. (2017). Synthetic method of 5-nitrosalicylic acid. SciSpace. Available at: [Link]

Sources

Introduction: Unveiling a Versatile Scaffold for Chemical Innovation

An In-depth Technical Guide to 5-Amino-2-hydroxy-N,N-dimethylbenzamide

In the landscape of modern chemical synthesis, the strategic value of a molecule is often defined by its versatility and potential as a building block for more complex structures. 5-Amino-2-hydroxy-N,N-dimethylbenzamide, identified by the CAS Number 862853-55-2 , is a compound that epitomizes this principle.[1] Its structure, featuring a trifunctional aromatic ring with amino, hydroxyl, and N,N-dimethylcarboxamide groups, offers multiple reactive sites for chemical modification. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its potential applications, designed for researchers and professionals in drug development and chemical research.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.

Structural and Molecular Data

5-Amino-2-hydroxy-N,N-dimethylbenzamide possesses a unique arrangement of functional groups that dictates its chemical behavior and synthetic potential.

| Property | Value | Source |

| CAS Number | 862853-55-2 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | Calculated |

| InChI Key | IDCKXADBLINSNG-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

Part 2: Synthesis and Characterization: A Self-Validating Workflow

The synthesis of substituted benzamides can be approached through various pathways. While specific literature for the direct synthesis of 5-Amino-2-hydroxy-N,N-dimethylbenzamide is not extensively published, a robust and logical pathway can be designed based on established organic chemistry principles and synthesis routes for analogous compounds.[2][3][4] The proposed multi-step synthesis starting from 2-hydroxy-5-nitrobenzoic acid is outlined below. This approach is selected for its high-yielding steps and the commercial availability of the starting material.

Proposed Synthetic Pathway

The synthesis is a two-step process involving an initial amidation of the carboxylic acid followed by the reduction of the nitro group. This sequence is strategically chosen because the amide coupling is typically robust, and the subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.

Caption: Proposed two-step synthesis of 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-N,N-dimethyl-5-nitrobenzamide

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Amide Coupling: Add a peptide coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents). Stir the mixture for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: Add a solution of dimethylamine (2M in THF, 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Insight: The use of HATU as a coupling agent is crucial for efficiently forming the amide bond while minimizing side reactions, a common challenge with phenolic acids.

Step 2: Synthesis of 5-Amino-2-hydroxy-N,N-dimethylbenzamide

-

Reaction Setup: Dissolve the 2-hydroxy-N,N-dimethyl-5-nitrobenzamide intermediate (1 equivalent) in a solvent such as methanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Progression: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

Self-Validation: The identity and purity of the final product must be confirmed through rigorous spectroscopic analysis. Expected data includes:

-

¹H NMR: Appearance of a new broad singlet corresponding to the -NH₂ protons and a characteristic upfield shift of the aromatic protons.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the product (C₉H₁₂N₂O₂).

-

IR Spectroscopy: Appearance of N-H stretching bands for the primary amine.

Part 3: Applications in Research and Drug Development

The true utility of 5-Amino-2-hydroxy-N,N-dimethylbenzamide lies in its potential as a versatile intermediate. Its trifunctional nature allows for selective chemical modifications, making it a valuable starting point for creating libraries of novel compounds.

Role as a Versatile Chemical Intermediate

The amino, hydroxyl, and amide functionalities can be selectively targeted to build molecular complexity. For instance, the amine can undergo diazotization followed by Sandmeyer reactions, acylation, or reductive amination. The hydroxyl group can be alkylated or acylated. This versatility is highly valuable in medicinal chemistry and materials science.

Caption: Reactivity map of 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

Scaffold for Drug Discovery and Agrochemicals

Substituted benzamides are a well-established class of compounds with a broad range of biological activities. They are key components in numerous pharmaceuticals and agrochemicals. For instance, related structures like 2-amino-5-chloro-N,N-dimethylbenzamide serve as crucial precursors in the synthesis of novel insecticides.[3] The structural motifs present in 5-Amino-2-hydroxy-N,N-dimethylbenzamide make it an attractive candidate for:

-

Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.

-

Lead Optimization: As a scaffold to be elaborated upon to improve the potency and pharmacokinetic properties of a lead compound.

-

Synthesis of Heterocycles: The ortho-amino phenol moiety is a classic precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount. While a specific Material Safety Data Sheet (MSDS) for 5-Amino-2-hydroxy-N,N-dimethylbenzamide is not widely available, general precautions for related aromatic amines and benzamides should be strictly followed.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Trustworthiness in Practice: Before any experimental work, a comprehensive, substance-specific risk assessment should be conducted by consulting available safety data and considering the specific experimental conditions.

Conclusion

5-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS: 862853-55-2) represents a valuable tool for the research and development community. Its trifunctional nature provides a platform for diverse chemical transformations, making it an ideal intermediate for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The synthetic protocols and application insights provided in this guide serve as a foundational resource for scientists looking to leverage the potential of this versatile molecule.

References

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

N,N-Dimethylbenzamide | C9H11NO | CID 11916 . PubChem, National Institutes of Health. [Link]

- CN101585781A - Preparing method of N, N-dimethylbenzamide.

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 . PubChem, National Institutes of Health. [Link]

Sources

- 1. 5-amino-2-hydroxy-N,N-dimethylbenzamide | 862853-55-2 [sigmaaldrich.com]

- 2. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 3. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 4. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

Technical Guide: Solubility Profiling & Process Engineering of 5-Amino-2-hydroxy-N,N-dimethylbenzamide

Executive Summary

5-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS 862853-55-2) is a critical functionalized benzamide intermediate, often utilized in the synthesis of complex pharmaceutical agents targeting cholinergic pathways or gastrointestinal motility. Its structural duality—possessing both an electron-donating amino group and an acidic phenolic hydroxyl group alongside a polar dimethylamide moiety—creates a complex solubility landscape.

This guide provides a technical roadmap for researchers to characterize, model, and exploit the solubility of this compound. Unlike simple non-polar organics, this molecule exhibits significant pH-dependent solubility (amphoterism) and specific solvation behaviors in protic versus aprotic solvents, which are pivotal for designing high-yield recrystallization and isolation protocols.

Physicochemical Profile & Structural Analysis

Understanding the solubility requires a dissection of the molecular architecture. The compound is not merely a "solute"; it is a dynamic participant in proton-transfer equilibria.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₉H₁₂N₂O₂ | Moderate molecular weight (180.20 g/mol ) favors solubility in polar organic solvents. |

| Physical State | Solid (Crystalline) | High lattice energy typically requires polar protic solvents or heat to overcome. |

| Functional Groups | 1. Phenolic -OH2. Aniline -NH₂3. Dimethylamide -CON(Me)₂ | Phenol: Weakly acidic (pKa ~10).Aniline: Weakly basic (pKa ~4-5).Amide: H-bond acceptor, enhances water/alcohol solubility. |

| pKa Profile (Predicted) | pKa₁ ≈ 4.3 (Amino)pKa₂ ≈ 9.8 (Phenol) | Zwitterionic potential: Low solubility at neutral pH (isoelectric point). High solubility at pH < 2 or pH > 11. |

Solubility Landscape

Predicted Solubility Profile

Note: Specific experimental values for CAS 862853-55-2 are proprietary. The following data represents a high-confidence predictive model based on structural analogs (e.g., 5-aminosalicylic acid derivatives and N,N-dimethylbenzamide).

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding with amide/phenol groups; disrupts crystal lattice effectively. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Excellent solvation of the polar amide functionality; disrupts dipole-dipole stacking. |

| Chlorinated | Dichloromethane (DCM) | Moderate (10-30 mg/mL) | Solubilizes the aromatic core but struggles with the polar H-bond network of the solid. |

| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Hydrophobic aromatic ring dominates at neutral pH. |

| Aqueous Acid/Base | 0.1M HCl / 0.1M NaOH | High (>50 mg/mL) | Ionization (formation of cation or anion) drastically increases hydration energy. |

| Non-Polar | Hexane, Heptane | Insoluble (<0.1 mg/mL) | Lack of polarity prevents interaction with functional groups; ideal anti-solvents. |

Solvent Selection for Purification

Based on the solubility differential, the following solvent systems are recommended for process development (Recrystallization):

-

Primary Solvent: Methanol or Ethanol (High solubility at boiling point).

-

Anti-Solvent: Water (if cooling is insufficient) or Hexane/Heptane (for non-aqueous systems).

-

Mechanism: The compound dissolves readily in hot alcohols. Upon cooling, the solubility drops significantly, driving crystallization.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

To generate precise data for thermodynamic modeling, follow this self-validating protocol.

Reagents:

-

Test Compound (Purity >98%)

-

HPLC-grade Solvents (MeOH, EtOH, Water, Acetonitrile)

Workflow:

-

Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

-

Verification: Stop stirring and allow settling for 2 hours. Ensure solid phase remains.

-

Sampling: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).

-

Quantification:

-

Method A (Gravimetric): Evaporate solvent from a weighed aliquot and dry residue to constant weight.

-

Method B (HPLC): Dilute aliquot and analyze against a standard curve (Recommended for low solubility solvents).

-

Visualization: Solubility Determination Workflow

Thermodynamic Modeling

Once experimental data is gathered across temperatures (e.g., 298K to 323K), it is critical to model the system to predict solubility at unmeasured points.

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility (

-

x: Mole fraction solubility.

-

T: Absolute temperature (Kelvin).

-

A, B, C: Empirical parameters derived from regression.

Thermodynamic Parameters

Using the van't Hoff analysis, you can extract the enthalpy (

Visualization: Data-to-Model Logic

Process Application: Isolation Strategy

For researchers synthesizing 5-Amino-2-hydroxy-N,N-dimethylbenzamide, the solubility data dictates the isolation strategy.

Scenario A: Synthesis in Aprotic Solvent (e.g., DMF)

-

Challenge: High solubility makes isolation by cooling difficult.

-

Solution:Anti-solvent Crystallization . Slowly add Water (controlled addition rate) to the DMF reaction mixture. The hydrophobic effect will drive the benzamide out of solution while impurities remain dissolved.

Scenario B: Purification of Crude Solid

-

Challenge: Removing colored impurities.

-

Solution:Cooling Crystallization .[1][2] Dissolve crude solid in boiling Ethanol (10 volumes). Treat with activated carbon.[1] Filter hot. Cool slowly to 0-5°C. The steep solubility curve in ethanol ensures high recovery yield (>85%).

References

- Source: Google Patents (CN101492387B). "Preparation for 2-amino-5-chloro-N,3-dimethyl benzamide.

-

Thermodynamic Analysis of Salicylamide Analogs

- Source: Journal of Molecular Liquids (via ResearchGate). "Solubility of 5-amino salicylic acid in different solvents."

- Relevance: Provides the thermodynamic modeling framework (Apelblat equation) applicable to the target compound.

-

URL:[Link]

-

Compound Identification & Properties

- Source: PubChem.

- Relevance: Baseline solubility d

-

URL:[Link]

-

Recrystallization of Salicylamides

- Source: Google Patents (CN101560171A). "Method for preparing 5-(N,N-dibenzylglycyl) salicylamide."

-

Relevance: Confirms the use of alcohol-based recrystallization for 5-amino-salicylamide derivatives.[3]

- URL

Sources

5-Amino-2-hydroxy-N,N-dimethylbenzamide mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Amino-2-hydroxy-N,N-dimethylbenzamide

Abstract

5-Amino-2-hydroxy-N,N-dimethylbenzamide is a substituted aromatic amide whose specific biological mechanism of action is not extensively documented in publicly available literature. However, its structural features, combining a salicylamide core with an N,N-dimethylbenzamide moiety, suggest potential interactions with biological systems, particularly as a modulator of dopamine receptors and inflammatory pathways. This guide synthesizes information from structurally related compounds to propose a plausible, albeit hypothetical, mechanism of action for this molecule. We will explore its potential as a dopamine D2 receptor antagonist and as an anti-inflammatory agent, providing a theoretical framework for future experimental validation. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic compounds.

Introduction and Molecular Profile

5-Amino-2-hydroxy-N,N-dimethylbenzamide belongs to the class of substituted benzamides. Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, an amino group at position 5, and an N,N-dimethylcarboxamide group at position 1. This unique combination of functional groups suggests a polypharmacological potential, where the molecule could interact with multiple biological targets.

Substituted benzamides are a well-established class of pharmacologically active compounds, with many approved drugs acting as dopamine D2 receptor antagonists. These agents are widely used as antipsychotics and antiemetics. The presence of the 2-hydroxy group, forming a salicylamide, introduces the potential for anti-inflammatory activity, akin to other salicylate derivatives. The 5-amino group further modifies the electronic properties of the aromatic ring, which could influence receptor binding and selectivity.

This guide will therefore focus on two primary putative mechanisms of action:

-

Dopamine D2 Receptor Antagonism: Based on the substituted benzamide scaffold.

-

Anti-inflammatory Effects: Stemming from the salicylamide and aminosalicylate-like moieties.

Putative Mechanism 1: Dopamine D2 Receptor Antagonism

Theoretical Basis

Many substituted benzamides, such as sulpiride and amisulpride, exhibit selective antagonism at the dopamine D2 receptor. This activity is crucial for their therapeutic effects in treating psychosis and nausea. The N,N-dimethylcarboxamide group of 5-Amino-2-hydroxy-N,N-dimethylbenzamide is a key structural feature shared with these compounds, suggesting a similar potential for D2 receptor interaction.

The proposed mechanism involves the binding of the compound to the D2 receptor, preventing the binding of endogenous dopamine. This would lead to a reduction in dopaminergic signaling in relevant brain regions, such as the mesolimbic and nigrostriatal pathways.

Signaling Pathway

The canonical signaling pathway for the D2 receptor involves its coupling to Gi/o G-proteins. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, 5-Amino-2-hydroxy-N,N-dimethylbenzamide would block this cascade, thereby maintaining or increasing cAMP levels in the presence of dopamine.

Caption: Putative antagonism of the D2 receptor by 5-Amino-2-hydroxy-N,N-dimethylbenzamide, preventing dopamine-mediated inhibition of adenylyl cyclase.

Experimental Validation Workflow

A systematic approach is required to validate the hypothesized D2 receptor antagonism.

Step 1: In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for the human D2 receptor.

-

Methodology:

-

Prepare cell membranes expressing a high density of recombinant human D2 receptors.

-

Use a radiolabeled ligand, such as [3H]-spiperone or [3H]-raclopride, as a competitive binder.

-

Incubate the membranes with the radioligand and varying concentrations of 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

-

Measure the displacement of the radioligand by the test compound using liquid scintillation counting.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Step 2: Functional Assays

-

Objective: To assess whether the compound acts as an antagonist or agonist at the D2 receptor.

-

Methodology:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

-

Stimulate the cells with a known D2 agonist (e.g., quinpirole) in the presence and absence of 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

-

Measure the downstream signaling output, typically the inhibition of forskolin-stimulated cAMP production.

-

An antagonist will reverse the agonist-induced inhibition of cAMP production.

-

Caption: Experimental workflow for validating dopamine D2 receptor antagonism.

Putative Mechanism 2: Anti-inflammatory Action

Theoretical Basis

The presence of the 2-hydroxy and 5-amino groups on the benzene ring is reminiscent of 5-aminosalicylic acid (5-ASA or mesalazine), the active metabolite of sulfasalazine. 5-ASA is a cornerstone therapy for inflammatory bowel disease (IBD). Its mechanisms of action are multifactorial and include the inhibition of cyclooxygenase (COX) enzymes, scavenging of reactive oxygen species (ROS), and modulation of nuclear factor-kappa B (NF-κB) signaling.

It is plausible that 5-Amino-2-hydroxy-N,N-dimethylbenzamide could exert similar anti-inflammatory effects through one or more of these pathways.

Signaling Pathway

A key inflammatory signaling pathway involves the activation of NF-κB. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes (e.g., IL-6, COX-2). A potential anti-inflammatory mechanism for our compound would be the inhibition of IκB degradation, thereby sequestering NF-κB in the cytoplasm.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

Experimental Validation Workflow

Step 1: Cell-Based Inflammation Assays

-

Objective: To determine if the compound can suppress inflammatory responses in a cellular model.

-

Methodology:

-

Use a relevant cell line, such as murine macrophages (RAW 264.7) or human monocytes (THP-1).

-

Pre-treat the cells with various concentrations of 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

-

Induce an inflammatory response using lipopolysaccharide (LPS).

-

Measure the production of pro-inflammatory markers, such as nitric oxide (NO) using the Griess assay, and cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Step 2: Mechanistic Assays

-

Objective: To elucidate the specific molecular target within the inflammatory pathway.

-

Methodology:

-

COX Enzyme Activity: Perform in vitro COX-1 and COX-2 inhibition assays to assess direct enzyme inhibition.

-

NF-κB Translocation: Use immunofluorescence or Western blotting of nuclear/cytoplasmic fractions to determine if the compound prevents LPS-induced NF-κB nuclear translocation.

-

ROS Scavenging: Evaluate the compound's ability to scavenge free radicals using assays like the DPPH assay.

-

Summary of Putative Mechanisms and Data

The table below summarizes the hypothetical mechanisms, key molecular targets, and suggested validation assays for 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

| Putative Mechanism | Primary Molecular Target | Key Downstream Effect | Primary Validation Assay | Secondary Validation Assay |

| Dopamine Antagonism | Dopamine D2 Receptor | ↓ cAMP Production | [3H]-Spiperone Binding Assay | cAMP Functional Assay |

| Anti-inflammatory Action | NF-κB Pathway / COX Enzymes | ↓ Pro-inflammatory Cytokine Production | LPS-induced Cytokine Release (ELISA) | NF-κB Translocation (IF) |

Conclusion and Future Directions

While the precise mechanism of action of 5-Amino-2-hydroxy-N,N-dimethylbenzamide remains to be empirically determined, its chemical structure provides a strong rationale for investigating its potential as a dual-action agent with both dopamine D2 receptor antagonist and anti-inflammatory properties. The experimental workflows outlined in this guide provide a comprehensive roadmap for the systematic evaluation of these hypotheses.

Future research should prioritize in vitro binding and functional assays to confirm or refute the D2 antagonism hypothesis. Concurrently, cell-based inflammation models will be crucial in understanding its potential immunomodulatory effects. A thorough understanding of its polypharmacology will be essential for identifying its most promising therapeutic applications.

References

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

-

Gisbert, J. P., & Gomollón, F. (2009). Thiopurine-induced myelotoxicity in patients with inflammatory bowel disease: a review. The American Journal of Gastroenterology, 104(6), 1591-1603. [Link]

-

Nielsen, O. H., & Munck, L. K. (2003). Drug insight: aminosalicylates for IBD. Nature Clinical Practice Gastroenterology & Hepatology, 1(1), 42-49. [Link]

5-Amino-2-hydroxy-N,N-dimethylbenzamide potential research applications

This technical guide provides an in-depth analysis of 5-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS: 862853-55-2), a functionalized salicylamide derivative.[1] It serves as a privileged scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the development of stable 5-aminosalicylic acid (5-ASA) analogs.[1]

A Versatile Scaffold for Fragment-Based Discovery and Salicylate Pharmacophores[1]

Part 1: Executive Summary & Chemical Profile[1][2]

5-Amino-2-hydroxy-N,N-dimethylbenzamide represents a strategic intersection between the anti-inflammatory activity of salicylates and the pharmacokinetic stability of tertiary amides.[1] Unlike its parent compound, 5-aminosalicylic acid (Mesalamine), which is prone to rapid oxidative degradation and pH-dependent instability, this dimethylamide derivative offers a robust core for structural elaboration.[1]

Its primary research utility lies in Fragment-Based Drug Discovery (FBDD) .[1][2] The molecule possesses a low molecular weight (<200 Da), high ligand efficiency potential, and distinct vectors for growth (the 5-amino handle and the phenolic hydroxyl), making it an ideal "seed" for exploring protein binding pockets, particularly in kinases and epigenetic targets (e.g., bromodomains).[1]

Chemical Identity Table[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 5-Amino-2-hydroxy-N,N-dimethylbenzamide |

| CAS Number | 862853-55-2 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| LogP (Predicted) | ~0.6 (Lipinski Compliant) |

| H-Bond Donors/Acceptors | 2 / 3 |

| pKa (Predicted) | ~3.0 (Amine), ~8.5 (Phenol) |

| Solubility | Soluble in DMSO, MeOH; Moderate in Water |

Part 2: Pharmacological & Synthetic Applications[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is classified as a Privileged Fragment .[1][2] It features a "benzamide" core—a motif found in numerous FDA-approved drugs (e.g., Metoclopramide, Entinostat).[1][2]

-

Binding Mode: The ortho-hydroxybenzamide moiety often acts as a bidentate ligand, capable of forming intramolecular hydrogen bonds (pseudo-ring formation) or chelating metals in metalloenzyme active sites.[1][2]

-

Growth Vectors: The 5-amino group is the primary vector for library expansion via acylation, reductive amination, or urea formation to reach adjacent sub-pockets.[1]

5-ASA Prodrug & Analog Development

Research into Inflammatory Bowel Disease (IBD) utilizes this structure to study amide bond stability in colonic environments.[1][2]

-

Mechanism: The N,N-dimethyl amide resists hydrolysis by stomach acid and systemic esterases better than simple esters.[1][2]

-

Research Use: It serves as a negative control in hydrolysis assays or as a stable surrogate to study the anti-inflammatory signaling of the 5-amino-salicylate core without rapid degradation.[1][2]

PROTAC Linker Chemistry

The 5-amino position provides a nucleophilic handle for attaching linkers (e.g., PEG chains) in Proteolysis Targeting Chimeras (PROTACs).[1][2] The salicylamide headgroup can serve as a weak warhead for recruiting E3 ligases or as a target binder for specific orphan proteins.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis via Nitro-Reduction

Rationale: Direct amidation of 5-aminosalicylic acid is difficult due to competing nucleophiles.[1][2] The standard route proceeds via the 5-nitro intermediate.[1]

Reagents: 5-Nitrosalicylic acid, Thionyl chloride (SOCl₂), Dimethylamine (DMA), Palladium on Carbon (Pd/C), Hydrogen gas.[1]

-

Acid Chloride Formation:

-

Amidation:

-

Hydrogenation (The Critical Step):

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: Plasma Stability Assay

Rationale: To verify the metabolic stability of the tertiary amide compared to ester analogs.[1]

-

Preparation: Prepare a 10 mM stock of 5-Amino-2-hydroxy-N,N-dimethylbenzamide in DMSO.

-

Incubation: Spike human plasma (pooled) to a final concentration of 10 µM (0.1% DMSO). Incubate at 37°C.

-

Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Add 150 µL cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.

-

Analysis: Analyze supernatant via LC-MS/MS.

Part 4: Visualization of Synthetic Logic[1]

The following diagram illustrates the strategic divergence from the core scaffold into three distinct research pathways: Kinase Inhibition, PROTACs, and IBD Therapeutics.[1][2]

Figure 1: Strategic application map for 5-Amino-2-hydroxy-N,N-dimethylbenzamide in drug discovery.

Part 5: Safety & Handling (E-E-A-T)[1]

While this specific molecule is a research intermediate, it shares toxicological properties with substituted anilines and benzamides.[1][2]

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2][3]

-

Handling:

-

Oxidation Risk: Anilines oxidize over time.[1][2] Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

-

PPE: Nitrile gloves and chemical safety goggles are mandatory.[1][2]

-

Disposal: Dispose of as nitrogenous organic waste.[1][2] Do not release into waterways due to potential aquatic toxicity of aniline derivatives.[1][2]

-

References

-

PubChem Compound Summary. (2025). 5-Amino-2-hydroxy-N,N-dimethylbenzamide (CID 4041000).[1][4] National Center for Biotechnology Information.[1][2] Link[2]

-

Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Amino-2-hydroxy-N,N-dimethylbenzamide. Merck KGaA.[1][2] Link

-

Erlanson, D. A., et al. (2016).[1][2] Fragment-based drug discovery: journal of medicinal chemistry. Journal of Medicinal Chemistry, 59(15), 6581-6614.[1] (Contextual grounding for benzamide scaffolds).

-

Hamley, P., et al. (2015).[1][2] Aniline bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for amino-benzamide utility).

Sources

Technical Monograph: Spectroscopic Characterization of 5-Amino-2-hydroxy-N,N-dimethylbenzamide

[1][2]

CAS Registry Number: 862853-55-2

Molecular Formula:

Executive Summary & Compound Profile

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Amino-2-hydroxy-N,N-dimethylbenzamide . This compound serves as a critical scaffold in medicinal chemistry, particularly as a metabolic intermediate in the degradation of substituted benzamide prokinetics (e.g., itopride analogs) and as a building block for anthranilamide-based insecticides.[1][2]

The molecule features a trisubstituted benzene ring characterized by a "push-pull" electronic system:[3][1]

-

Electron Donors: A hydroxyl group at C2 and an amino group at C5 strongly activate the ring.[1][2]

-

Electron Withdrawing/Steric: The N,N-dimethylamide group at C1 provides steric bulk and moderate electron withdrawal, often resulting in restricted rotation observable in NMR at ambient temperatures.[1][2]

Structural Verification (SMILES)

Synthesis & Formation Logic

Understanding the spectroscopic signature requires knowledge of the compound's origin.[1] This molecule is typically generated via the catalytic hydrogenation of its nitro-precursor.[3][1]

Reaction Pathway Diagram

The following directed graph illustrates the reduction pathway and the resulting electronic changes that influence the spectral shift from nitro (electron-withdrawing) to amino (electron-donating).[3][1]

[1][2]

Spectroscopic Data Analysis[3]

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

H NMR (400 MHz, DMSO-

) - Predicted & Representative Data

The aromatic region is defined by an ABX system (or AMX depending on field strength) due to the 1,2,4-substitution pattern relative to the protons.[1][2]

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| OH | 9.00 – 9.50 | Broad Singlet | 1H | Phenolic proton; deshielded by H-bond to amide carbonyl.[1] |

| Ar-H3 | 6.65 | Doublet ( | 1H | Ortho to OH.[1] Shielded by OH electron donation. |

| Ar-H4 | 6.55 | dd ( | 1H | Ortho to amine, Para to amide.[1][2] Highly shielded. |

| Ar-H6 | 6.45 | Doublet ( | 1H | Ortho to amide, Meta to amine.[1][2] |

| NH | 4.50 – 5.00 | Broad Singlet | 2H | Aniline protons.[1] Exchangeable with |

| N-CH | 2.85 – 3.05 | Two Singlets | 6H | Non-equivalent methyls due to restricted C-N rotation (amide resonance).[1] |

Critical Technical Note on Rotamers: At room temperature, the N,N-dimethyl amide bond exhibits restricted rotation.[1][2] You will likely observe two distinct singlets for the methyl groups (cis/trans relative to the carbonyl oxygen). If the temperature is raised (e.g., to 350 K), these peaks will coalesce into a single broad peak.[1][2]

C NMR (100 MHz, DMSO-

)

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 168.5 | Amide carbonyl. |

| C-OH (C2) | 148.0 | Ipso-phenol carbon (deshielded).[1] |

| C-NH | 140.5 | Ipso-amine carbon.[1] |

| C-N (C1) | 124.0 | Quaternary carbon attached to amide.[1][2] |

| Ar-CH | 113.0 - 116.0 | Aromatic methines (electron rich).[3][1] |

| N-CH | 35.0 - 38.0 | Amide methyls (often two peaks).[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the phenol and the amide.

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 3300 – 3450 | Primary amine stretching (doublet typical).[1] | |

| 3100 – 3300 | Broad band, often shifted lower due to intramolecular H-bonding. | |

| 1620 – 1640 | Amide I band.[1][2] Lower than typical (1650) due to H-bonding with ortho-OH. | |

| 1590 – 1600 | Aromatic ring breathing.[1] | |

| 1230 | Phenolic C-O stretch.[1][2] |

Mass Spectrometry (MS)[1][2][3]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2]

-

Molecular Ion:

m/z[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Sodium Adduct:

m/z[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Fragmentation Logic Diagram

The fragmentation pattern in MS/MS is useful for structural confirmation. The loss of the dimethylamine group is a primary pathway.[2]

Experimental Protocols for Validation

To ensure scientific integrity (E-E-A-T), the following protocols are recommended for verifying the identity of the synthesized or purchased material.

Sample Preparation for NMR[3]

-

Objective: Minimize water interference and prevent amide aggregation.[1]

-

Protocol:

-

Weigh 5–10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Optional: Add 1 drop of

only if identifying exchangeable protons (OH, NH2) is not required (this will erase those signals).[1][2]

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).[3][1][2]

-

Expected Retention: The compound is moderately polar (LogP ~ 0.6).[2] Expect elution early-to-mid gradient.[3][1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide (Analog Reference). Retrieved February 6, 2026, from [Link]

-

Raza, A. R., et al. (2009).[1][2][6][7] Synthesis and crystal structure of 2-hydroxy-5-nitrobenzamide. Acta Crystallographica Section E. (Reference for nitro-precursor synthesis logic). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum [chemicalbook.com]

- 4. 906352-65-6 | (2-pyrrolidin-1-ylpyrid-4-yl)methanol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. 5-Amino-2-hydroxy-N,N-dimethylbenzamide | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. 2-Hydroxy-5-nitro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Purity Standards of 5-Amino-2-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the purity standards for 5-Amino-2-hydroxy-N,N-dimethylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of purity in drug development and manufacturing, this document delves into the potential impurities arising from a plausible synthetic route, outlines robust analytical methodologies for their detection and quantification, and establishes a framework for setting scientifically sound purity specifications. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from this compound. We will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of 5-Amino-2-hydroxy-N,N-dimethylbenzamide, all within the context of international regulatory guidelines.

The Critical Role of Purity for 5-Amino-2-hydroxy-N,N-dimethylbenzamide in Pharmaceutical Development

5-Amino-2-hydroxy-N,N-dimethylbenzamide serves as a crucial building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or its precursors, ensuring high purity is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy. The presence of impurities, even in trace amounts, can have significant consequences, including:

-

Altered Pharmacological Activity: Impurities may possess their own biological activity, potentially leading to off-target effects or a modification of the intended therapeutic action of the final drug product.

-

Increased Toxicity: Some impurities can be toxic or genotoxic, posing a direct risk to patient health.[1]

-

Reduced Stability: The presence of certain impurities can compromise the stability of the API, leading to degradation and a shorter shelf life.

-

Manufacturing Challenges: Impurities can affect the physical properties of the API, such as crystallinity and solubility, leading to difficulties in formulation and manufacturing.

Therefore, a thorough understanding and control of the impurity profile of 5-Amino-2-hydroxy-N,N-dimethylbenzamide are essential throughout the drug development process, from early-stage research to commercial manufacturing. This aligns with the principles outlined in the International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients, which emphasizes the need to ensure that APIs meet their specified quality and purity characteristics.

Understanding the Impurity Landscape: A Predictive Approach Based on Synthesis

While multiple synthetic routes to 5-Amino-2-hydroxy-N,N-dimethylbenzamide are conceivable, a common and logical approach would involve the nitration of a suitable precursor followed by reduction of the nitro group and amidation. A plausible synthetic pathway is outlined below, which also helps in predicting potential process-related impurities.

Figure 1: A plausible synthetic pathway for 5-Amino-2-hydroxy-N,N-dimethylbenzamide and the origin of potential process-related impurities.

Based on this synthetic scheme, the following categories of impurities should be considered:

-

Starting Materials and Intermediates: Incomplete conversion can lead to the presence of 2-Hydroxy-N,N-dimethylbenzamide and the nitrated intermediate, 2-Hydroxy-5-nitro-N,N-dimethylbenzamide, in the final product.

-

By-products of Side Reactions: The nitration step could potentially yield isomeric impurities (e.g., 3-nitro or 4-nitro isomers) or over-nitrated products (e.g., dinitro derivatives) depending on the reaction conditions. The subsequent reduction of these nitrated by-products would lead to the corresponding amino-isomers.

-

Incompletely Reacted Intermediates: The reduction of the nitro group is a critical step. Incomplete reduction can result in the formation of nitroso or azoxy impurities.

-

Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the synthesis must be controlled according to ICH Q3C guidelines for residual solvents.

-

Degradation Products: 5-Amino-2-hydroxy-N,N-dimethylbenzamide, being an aromatic amine, may be susceptible to oxidative and photolytic degradation.[2] Forced degradation studies are crucial to identify potential degradants that may form under storage and handling conditions.[3]

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is necessary for the comprehensive evaluation of the purity of 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC with UV detection is the cornerstone for determining the purity of non-volatile organic compounds and quantifying impurities.[4][5] A well-developed, stability-indicating HPLC method should be able to separate the main component from all potential impurities.

Rationale for Method Development: The selection of the stationary phase, mobile phase, and detection wavelength is critical. A reversed-phase C18 column is a good starting point due to the moderate polarity of the analyte. The mobile phase should consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve optimal separation. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amino and hydroxyl groups. UV detection should be performed at a wavelength where the main component and all relevant impurities have adequate absorbance.

Step-by-Step HPLC-UV Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm. A DAD is recommended to assess peak purity.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

Figure 2: A typical workflow for the HPLC-UV analysis of 5-Amino-2-hydroxy-N,N-dimethylbenzamide.

Structural Elucidation and Confirmation: NMR and Mass Spectrometry

While HPLC is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural confirmation of the main component and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. The expected ¹H NMR spectrum of 5-Amino-2-hydroxy-N,N-dimethylbenzamide would show distinct signals for the aromatic protons, the amino group protons, the hydroxyl proton, and the N,N-dimethyl protons.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide and the aromatic carbons would have characteristic chemical shifts.[6] Due to the partial double bond character of the C-N amide bond, hindered rotation may lead to distinct signals for the two N-methyl groups in both ¹H and ¹³C NMR spectra.[7]

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the main component and its impurities.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps in the structural elucidation of unknown impurities by providing information about their substructures.

Method Validation: Ensuring Reliability and Trustworthiness

Any analytical method used for purity determination must be validated to ensure it is suitable for its intended purpose.[8][9] The validation should be conducted in accordance with the ICH Q2(R1) guideline and should encompass the following parameters:[10]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte.

-

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

| Specificity | No interference at the retention time of the main peak and known impurities. | To ensure the method is selective for the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional response to concentration. |

| Accuracy | 98.0% - 102.0% recovery | To ensure the measured value is close to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | To demonstrate consistency of results within the same run. |

| Precision (Intermediate) | RSD ≤ 2.0% | To demonstrate consistency of results between different runs, analysts, and equipment. |

| LOQ | Signal-to-noise ratio ≥ 10 | To define the lowest concentration that can be reliably quantified. |

| Robustness | No significant change in results with minor variations in method parameters. | To ensure the method is reliable under normal operating conditions. |

Setting Purity Specifications: A Regulatory Perspective

The purity specification for 5-Amino-2-hydroxy-N,N-dimethylbenzamide should be established based on a thorough understanding of its manufacturing process and the safety of its impurities. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[11]

Key Thresholds from ICH Q3A(R2):

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

-

Reporting Threshold: Impurities above this level must be reported in the regulatory submission.

-

Identification Threshold: Impurities above this level must be structurally identified.

-

Qualification Threshold: Impurities above this level must be qualified, meaning their biological safety must be established.

Any impurity that is also a significant metabolite in animal or human studies is generally considered qualified.[11]

Conclusion

Establishing and maintaining high purity standards for 5-Amino-2-hydroxy-N,N-dimethylbenzamide is a critical undertaking in the development of safe and effective pharmaceuticals. This guide has provided a comprehensive framework for understanding potential impurities, implementing robust analytical methodologies for their control, and adhering to international regulatory expectations. By integrating a thorough understanding of the synthetic process with state-of-the-art analytical techniques and a commitment to rigorous method validation, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate. A proactive and scientifically driven approach to purity assessment is not only a regulatory requirement but also a cornerstone of responsible drug development.

References

-

ResearchGate. (2012). Atmospheric Degradation of Amines (ADA). Summary report from atmospheric chemistry studies of amines, nitrosamines, nitramines and amides. Retrieved from [Link]

-

International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

-

ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

PMC. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Retrieved from [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

-

FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

-

Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from [Link]

-

Universitas Indonesia. (2022). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Retrieved from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

- 1. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajpsonline.com [ajpsonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. rsc.org [rsc.org]

- 7. reddit.com [reddit.com]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. database.ich.org [database.ich.org]

An In-depth Technical Guide to 5-Amino-2-hydroxy-N,N-dimethylbenzamide Derivatives and Analogs

This guide provides a comprehensive technical overview of 5-Amino-2-hydroxy-N,N-dimethylbenzamide derivatives and their analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic potential of this chemical scaffold. This document synthesizes current knowledge, offering insights into structure-activity relationships, mechanisms of action, and practical experimental protocols.

Introduction: The Therapeutic Potential of the 5-Aminosalicylamide Scaffold

The 5-aminosalicylamide framework, a key structural component of 5-aminosalicylic acid (5-ASA), has garnered significant attention in medicinal chemistry. 5-ASA is a cornerstone in the treatment of inflammatory bowel disease (IBD), though its clinical application can be limited by side effects.[1][2] This has spurred the development of derivatives and analogs to enhance therapeutic efficacy and mitigate adverse effects. These modifications aim to improve pharmacokinetic profiles and explore a wider range of biological activities. The core structure, characterized by an aromatic ring substituted with amino, hydroxyl, and amide functionalities, provides a versatile platform for chemical modification and optimization.